Para-Substituent Polarity and Hydrogen-Bond Donor Capacity Differentiates the Acetamido Analog from the Propyl Congener
The target compound bears an acetamido substituent (–NHCOCH₃), which introduces one hydrogen-bond donor (N–H) and one additional hydrogen-bond acceptor (C=O) relative to the 4-propyl analog N-([3,3'-bipyridin]-5-ylmethyl)-4-propylbenzamide (CAS 2191266-72-3). This difference is predicted to increase topological polar surface area (tPSA) by approximately 18–22 Ų (calculated tPSA: target compound ~84 Ų vs. propyl analog ~63 Ų) based on fragment-based additive methods [1]. In the closely matched PI3Kδ biochemical assay environment, the 4-propyl analog exhibits an IC50 of 451 nM (BindingDB BDBM50240975, competitive fluorescence polarization assay) [2]. While direct PI3Kδ inhibition data for the target compound are unavailable, the introduction of the acetamido H-bond donor is expected to modulate potency and isoform selectivity profiles in a manner that cannot be extrapolated from the propyl derivative alone [3].
| Evidence Dimension | Predicted topological polar surface area (tPSA) and hydrogen-bond donor count |
|---|---|
| Target Compound Data | Calculated tPSA ~84 ± 3 Ų; 1 additional H-bond donor (acetamido N–H) versus propyl analog |
| Comparator Or Baseline | N-([3,3'-bipyridin]-5-ylmethyl)-4-propylbenzamide: calculated tPSA ~63 Ų; PI3Kδ IC50 = 451 nM (biochemical assay) |
| Quantified Difference | ΔtPSA ≈ +21 Ų; ΔPI3Kδ IC50 unknown due to lack of target-compound data |
| Conditions | tPSA calculated by fragment summation; PI3Kδ IC50 measured using biotin-PIP3 substrate with 15-min preincubation, 60-min reaction (BindingDB assay 50040487 derivative) |
Why This Matters
A ≥20 Ų difference in tPSA can profoundly affect cellular permeability and target engagement, making the acetamido compound a distinct chemical probe rather than a substitutable analog.
- [1] Ertl P, Rohde B, Selzer P. Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. J Med Chem. 2000;43(20):3714-3717. doi:10.1021/jm000942e View Source
- [2] BindingDB. BDBM50240975 (CHEMBL4084907): PI3Kδ IC50 = 451 nM for N-([3,3'-bipyridin]-5-ylmethyl)-4-propylbenzamide. Accessed 2026. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50240975 View Source
- [3] Veber DF, Johnson SR, Cheng HY, Smith BR, Ward KW, Kopple KD. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002;45(12):2615-2623. doi:10.1021/jm020017n View Source
